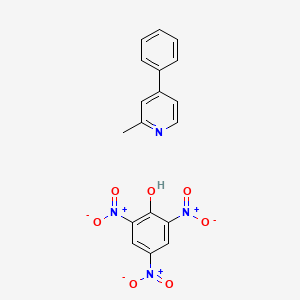

2-Methyl-4-phenylpyridine;2,4,6-trinitrophenol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Methyl-4-phenylpyridine: is an organic compound with the molecular formula C₁₂H₁₁N. It is a derivative of pyridine, where the methyl group is attached to the second carbon and the phenyl group is attached to the fourth carbon of the pyridine ring. This compound is used in various chemical research and industrial applications.

2,4,6-Trinitrophenol: , also known as picric acid, is an organic compound with the molecular formula C₆H₃N₃O₇. It is a yellow crystalline solid and is one of the most acidic phenols. It is widely used as an explosive, antiseptic, and dye.

Vorbereitungsmethoden

2-Methyl-4-phenylpyridine

Synthetic Routes: One common method involves the α-methylation of substituted pyridines using a continuous flow setup.

Industrial Production: The continuous flow method involves passing starting material through a column packed with Raney nickel using a low boiling point alcohol like 1-propanol at high temperature.

2,4,6-Trinitrophenol

Synthetic Routes: It is typically synthesized by nitrating phenol with concentrated sulfuric acid and nitric acid.

Industrial Production: The industrial production of 2,4,6-trinitrophenol involves the same nitration process but on a larger scale, ensuring proper handling and safety measures due to its explosive nature.

Analyse Chemischer Reaktionen

2-Methyl-4-phenylpyridine

Types of Reactions: This compound undergoes various reactions including oxidation, reduction, and substitution.

Common Reagents and Conditions: Reactions often involve reagents like Grignard reagents, acetic anhydride, and catalysts such as copper or nickel.

Major Products: The products depend on the specific reaction, but common products include substituted pyridines and other derivatives.

2,4,6-Trinitrophenol

Types of Reactions: It undergoes redox reactions, particularly with thiocyanate ions in acidic conditions. It also participates in electrophilic substitution reactions.

Common Reagents and Conditions: Reagents include thiocyanate ions, concentrated sulfuric acid, and nitric acid.

Major Products: The major products include various nitrophenol derivatives and other nitrated compounds.

Wissenschaftliche Forschungsanwendungen

2-Methyl-4-phenylpyridine

Chemistry: Used in the synthesis of various organic compounds and as a building block in medicinal chemistry.

Biology: Studied for its potential biological activities and interactions with enzymes and receptors.

Medicine: Investigated for its potential therapeutic applications.

Industry: Used in the production of fine chemicals, polymers, and agrochemicals.

2,4,6-Trinitrophenol

Chemistry: Used as a reagent in various chemical reactions and analytical methods.

Biology: Studied for its toxicological effects and interactions with biological systems.

Medicine: Historically used as an antiseptic and in burn treatments.

Industry: Widely used as an explosive, in dye manufacturing, and in the detection of land mines.

Wirkmechanismus

2-Methyl-4-phenylpyridine

Pathways: It may influence biochemical pathways involving pyridine metabolism and aromatic interactions.

2,4,6-Trinitrophenol

Vergleich Mit ähnlichen Verbindungen

2-Methyl-4-phenylpyridine

Similar Compounds: 2-Phenylpyridine, 4-Methylpyridine, and other substituted pyridines.

2,4,6-Trinitrophenol

Similar Compounds: 2,4-Dinitrophenol, 2-Nitrophenol, and 4-Nitrophenol.

Uniqueness: Its high acidity and explosive nature make it distinct from other nitrophenols.

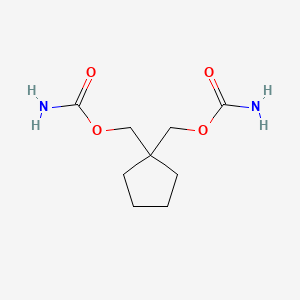

Eigenschaften

CAS-Nummer |

15032-22-1 |

|---|---|

Molekularformel |

C18H14N4O7 |

Molekulargewicht |

398.3 g/mol |

IUPAC-Name |

2-methyl-4-phenylpyridine;2,4,6-trinitrophenol |

InChI |

InChI=1S/C12H11N.C6H3N3O7/c1-10-9-12(7-8-13-10)11-5-3-2-4-6-11;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h2-9H,1H3;1-2,10H |

InChI-Schlüssel |

RTUXBILBCIHZCY-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=NC=CC(=C1)C2=CC=CC=C2.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(10,11-Dihydrodibenzo[b,f]selenepin-10-yl)-4-methylpiperazine](/img/structure/B14700534.png)

![5-[(e)-(2,3-Dichlorophenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B14700550.png)